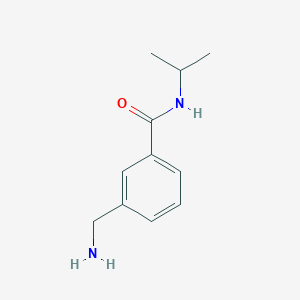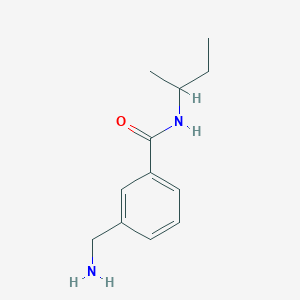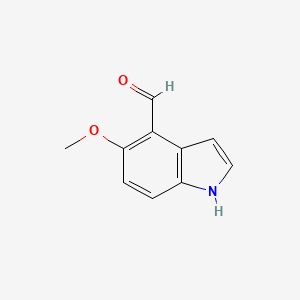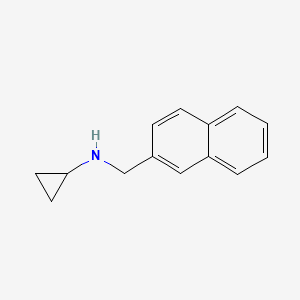
N-(naphthalen-2-ylmethyl)cyclopropanamine
Descripción general
Descripción
N-(naphthalen-2-ylmethyl)cyclopropanamine, also known by its IUPAC name N-(2-naphthylmethyl)cyclopropanamine , is a chemical compound with the molecular formula C14H15N . It has a molecular weight of approximately 197.28 g/mol . The compound is a liquid at room temperature and is stored under normal shipping conditions .
Safety and Hazards
Aplicaciones Científicas De Investigación
Heterocyclic Naphthalimides in Medicinal Applications
Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles, present a significant foundation for medicinal chemistry, offering extensive potential in the development of therapeutic agents. The large conjugated planar structure of these compounds allows for efficient interaction with various biological targets, including DNA, enzymes, and receptors, through noncovalent bonds. This interaction spectrum has propelled naphthalimides into the forefront of anticancer research, with some derivatives advancing into clinical trials. Beyond anticancer applications, these derivatives have shown promise as antibacterial, antifungal, antiviral, and anti-inflammatory agents, as well as antidepressants. The versatility of naphthalimides extends into their use as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their expansive potential in diagnosing and monitoring biological processes and pharmacokinetics (Gong et al., 2016).
Biodegradation of Naphthalene
The environmental impact of naphthalene, a polycyclic aromatic hydrocarbon (PAH), has garnered attention due to its potential toxicity and persistence in ecosystems. Microbial degradation represents a crucial pathway for the remediation of naphthalene-contaminated sites, with bacteria and fungi playing pivotal roles in its biodegradation. Research into the genetic and enzymatic mechanisms underlying microbial naphthalene catabolism has advanced, offering insights into effective bioremediation strategies. This knowledge not only contributes to environmental recovery efforts but also provides a basis for the development of technologies aimed at the cleanup of PAH-contaminated environments (Peng et al., 2008).
Naphthalene Degradation by Pseudomonas putida
Pseudomonas putida ND6 has been identified as a potent bacterium capable of degrading naphthalene, a simple PAH. The study of naphthalene degradation in this bacterium has revealed significant insights into the genetic and biochemical pathways involved. This understanding not only enriches the field of microbial biotechnology but also emphasizes the potential of using genetically engineered microorganisms for the detoxification of PAH-contaminated sites. The ongoing research into the specific pathways and mechanisms by which Pseudomonas putida ND6 degrades naphthalene promises further advancements in environmental bioremediation techniques (Song et al., 2018).
Propiedades
IUPAC Name |
N-(naphthalen-2-ylmethyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-4-13-9-11(5-6-12(13)3-1)10-15-14-7-8-14/h1-6,9,14-15H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEUEPQGQDNMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-2-ylmethyl)cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



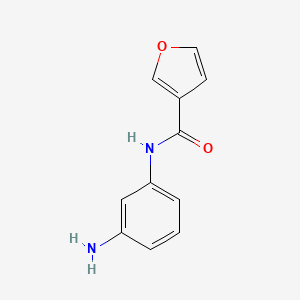
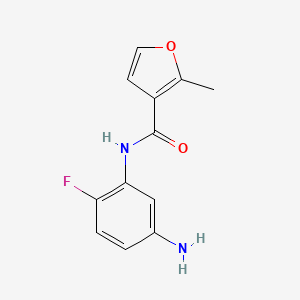
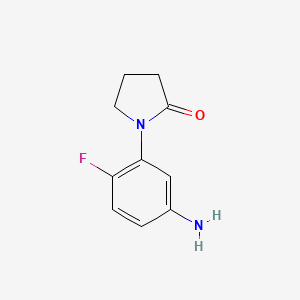
![N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3306116.png)
![N-[3-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B3306134.png)
![{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3306143.png)
![2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B3306148.png)
![[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3306153.png)
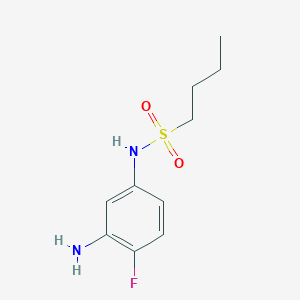

![N-[4-amino-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B3306166.png)
